REACTION_CXSMILES
|
I[C:2]1[C:3]([CH3:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].[CH:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.S([O-])([O-])(=O)=S.[Na+].[Na+]>O>[CH3:10][C:3]1[C:4]([CH2:5][OH:6])=[CH:7][CH:8]=[CH:9][C:2]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
IC=1C(=C(CO)C=CC1)C
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Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
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Name
|
sodium thiosulfate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was purged with argon for 30 minutes
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
irradiated with a 200 watt medium pressure ultraviolet lamp for 36.5 hours
|
Duration
|
36.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
The photoreactor was washed with approximately 20 ml each of water, chloroform, and acetone
|
Type
|
ADDITION
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Details
|
These washes were added to the separatory funnel
|
Type
|
WASH
|
Details
|
The organic layer was washed with aqueous 0.5M sodium thiosulfate
|
Type
|
CUSTOM
|
Details
|
The organic layer was then dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure to an oily residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel, elution with 1:1 hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1CO)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |